molecular formula C8H8INO3 B12534169 2,N-dihydroxy-5-iodo-3-methylbenzamide CAS No. 864755-98-6

2,N-dihydroxy-5-iodo-3-methylbenzamide

Cat. No.: B12534169
CAS No.: 864755-98-6
M. Wt: 293.06 g/mol
InChI Key: DILCFCUOIBZXII-UHFFFAOYSA-N
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Description

2,N-dihydroxy-5-iodo-3-methylbenzamide is a benzamide derivative characterized by the presence of hydroxyl, iodine, and methyl groups on the benzene ring. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide typically involves the iodination of a precursor benzamide compound followed by hydroxylation and methylation. One common method involves starting with 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting it with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,N-dihydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,N-dihydroxy-5-iodo-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,N-dihydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,N-dihydroxy-5-iodo-3-methylbenzamide is unique due to the presence of both hydroxyl and iodine groups on the benzene ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as an antioxidant, antibacterial, and anti-inflammatory agent compared to similar compounds .

Properties

CAS No.

864755-98-6

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

N,2-dihydroxy-5-iodo-3-methylbenzamide

InChI

InChI=1S/C8H8INO3/c1-4-2-5(9)3-6(7(4)11)8(12)10-13/h2-3,11,13H,1H3,(H,10,12)

InChI Key

DILCFCUOIBZXII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)NO)I

Origin of Product

United States

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